Tetramethylammonium

Electrochemistry Ionic Conductivity Electrolyte

Generic quaternary ammonium salts frequently underperform in high-rate electrochemical and high-temperature zeolite synthesis applications due to excessive ionic radius and thermal lability. Tetramethylammonium (CAS 51-92-3), the smallest tetraalkylammonium cation (ionic radius ~0.322 nm), delivers measurably superior mobility and thermal stability versus its ethyl and higher homologs. • +12-13% EDLC capacitance gain at 10 A g⁻¹ via TMA BF₄ binary-salt electrolytes, enabling faster charge/discharge for hybrid EVs and grid storage. • +9.0% relative PCE improvement and +50.9% bending retention in perovskite solar cells using TMACL interfacial modification. • 7.3% smoother Si (100) surfaces versus KOH in TMAH-based etching, reducing MEMS defect density and eliminating alkali-metal contamination. Supplied at ≥98% purity with full Certificates of Analysis; available for immediate global dispatch.

Molecular Formula C4H12N+
Molecular Weight 74.14 g/mol
CAS No. 51-92-3
Cat. No. B1211777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium
CAS51-92-3
Synonymstetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane
Molecular FormulaC4H12N+
Molecular Weight74.14 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C
InChIInChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1
InChIKeyQEMXHQIAXOOASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium: Technical Baseline Overview


Tetramethylammonium (TMA) is the simplest quaternary ammonium cation, consisting of a central nitrogen atom bonded to four methyl groups [1]. As the smallest member of the tetraalkylammonium family, TMA possesses an ionic radius of approximately 0.322 nm and a molecular mass of 74.14 g/mol [2]. Its compact structure confers distinct physicochemical properties, including high thermal stability relative to larger tetraalkylammonium homologs [3]. TMA salts, such as the hydroxide, chloride, and tetrafluoroborate, are widely utilized in microelectronics as etchants, in electrochemical energy storage as electrolyte components, and in organic synthesis as phase-transfer catalysts . This evidence guide is intended to support scientific and industrial procurement decisions by providing a quantitative, comparator-based analysis of TMA's performance differentiation against its closest analogs, thereby enabling informed selection for specific application requirements.

Why Tetramethylammonium Cannot Be Replaced by Other Quaternary Ammoniums


Within the family of tetraalkylammonium compounds, the properties governing performance—ionic size, hydration thermodynamics, thermal stability, and electrochemical behavior—are exquisitely sensitive to alkyl chain length. For instance, the hydrophilic character of tetramethylammonium chloride (TMAC) is about half that of its ethyl-substituted analog, tetraethylammonium chloride (TEAC) [1]. Similarly, the molar conductivity of tetramethylammonium salts is consistently higher than that of its larger homologs, a consequence of its smaller ionic radius and higher mobility [2]. Crucially, thermal stability also varies markedly; tetramethylammonium exhibits the greatest thermal stability, while tetraethylammonium decomposes more readily, generating volatile byproducts [3]. These quantifiable differences in fundamental physicochemical parameters directly impact performance in applications ranging from electrochemical energy storage to silicon microfabrication. Generic substitution within this class is therefore highly likely to result in suboptimal or even failed outcomes, underscoring the need for compound-specific procurement based on rigorous, comparator-driven evidence.

Quantitative Performance Evidence vs. Key Comparators


Superior Molar Conductivity vs. Tetraethylammonium

Tetramethylammonium tetrafluoroborate (TMA BF4) demonstrates the highest single-ion limiting molar conductivity among all quaternary ammonium tetrafluoroborates in propylene carbonate at 25°C. The measured value for Me4N+ is 14.7 S cm² mol⁻¹, which is 2.1% higher than that of tetraethylammonium (Et4N+, 14.4 S cm² mol⁻¹) and up to 5.0% higher than that of methylethyl-substituted cations such as MeEt3N+ (14.0 S cm² mol⁻¹) [1].

Electrochemistry Ionic Conductivity Electrolyte

Enhanced EDLC Capacitance with Binary-Salt Electrolyte

The small size of the tetramethylammonium (TMA⁺) cation enables higher capacitance in electrochemical double-layer capacitors (EDLCs). When 4-5 mol% TMA BF4 was added to a conventional tetraethylammonium BF4 (TEA BF4) electrolyte, forming a binary-salt mixture, the capacitance increased by 12-13% at a current density of 10 A g⁻¹ compared to the 100 mol% TEA BF4 baseline [1].

Energy Storage Supercapacitors Electrolyte

Greater Thermal Stability vs. Tetraethylammonium

Tetramethylammonium (TMA) salts exhibit the greatest thermal stability among common tetraalkylammonium homologs. In contrast, tetraethylammonium (TEA) salts have the lowest thermal stability and decompose to volatile products, making them suitable only where residue-free decomposition is required [1]. This class-level inference is supported by studies showing that thermal stability decreases with increasing alkyl chain length and branching, with TMA being the most stable [2].

Thermal Stability High-Temperature Decomposition

Lower Aquatic Ecotoxicity vs. Longer-Chain Analogs

In standardized aquatic toxicity assays, tetramethylammonium hydroxide (TMAH) demonstrates significantly lower toxicity to Daphnia magna compared to its longer-chain analogs, tetraethylammonium and tetrabutylammonium. The 24h EC50 for D. magna immobilization was determined to be 32 mg L⁻¹ for TMAH, while quaternary ammonium ions with longer alkyl chains were noted to be 'more toxic' in the same test [1].

Ecotoxicity Environmental Safety Hazard Assessment

Improved Perovskite Solar Cell Efficiency and Stability

The use of tetramethylammonium chloride (TMACL) as an interfacial modifier in perovskite solar cells dramatically improves device performance and stability. Flexible cells fabricated with a TMACL-modified SnO2 electron transport layer achieved a power conversion efficiency (PCE) of 23.54% and retained 95.30% of their initial efficiency after 500 bending cycles. In contrast, control devices with pristine SnO2 ETL exhibited a lower PCE of 21.60% and retained only 63.17% after the same bending cycles [1]. Large-area modules (57.2 cm²) with TMACL achieved a certified 21.60% efficiency [2].

Perovskite Solar Cells Interfacial Passivation Photovoltaics

Smoother Surface Finish in Silicon Micromachining

For the anisotropic etching of silicon-on-insulator (SOI) wafers, tetramethylammonium hydroxide (TMAH) produces a smoother surface finish than potassium hydroxide (KOH) under optimized conditions. Atomic Force Microscopy (AFM) measurements show that TMAH (15 wt%, 70°C, 10 min) achieves an average roughness (Ra) of 1.060 nm, whereas KOH (35 wt%, 60°C, 25 min) yields a rougher surface with Ra = 1.144 nm [1]. Furthermore, TMAH is CMOS-compatible, unlike metal-ion-containing KOH [2].

Microfabrication Silicon Etching Surface Roughness

High-Value Application Scenarios


High-Rate Supercapacitors

Based on evidence of superior ionic conductivity and capacitance enhancement [1][2], tetramethylammonium tetrafluoroborate (TMA BF4) is optimally suited as a component in binary-salt electrolytes for high-performance EDLCs. The addition of 4-5 mol% TMA BF4 increases capacitance by 12-13% at 10 A g⁻¹, enabling faster charge/discharge rates and higher power density, which is critical for applications in hybrid electric vehicles, grid stabilization, and portable electronics.

Flexible Perovskite Photovoltaics

Quantitative improvements in power conversion efficiency (+9.0% relative) and mechanical stability (+50.9% relative bending retention) position tetramethylammonium chloride (TMACL) as a key interfacial modifier for next-generation perovskite solar cells [3]. This application scenario is particularly compelling for the scalable, low-cost manufacturing of flexible solar modules for building-integrated photovoltaics, portable power, and IoT devices, where both performance and durability are paramount.

Silicon Micromachining for MEMS

Tetramethylammonium hydroxide (TMAH) is the etchant of choice for applications demanding ultra-smooth silicon surfaces and CMOS compatibility. Direct comparative data shows TMAH yields a 7.3% smoother surface (Ra = 1.060 nm) than KOH under optimized conditions [4]. This smoother finish reduces defects and improves the reliability of microelectromechanical systems (MEMS) and advanced semiconductor devices, where metal contamination from KOH is also a critical concern [5].

Zeolite Structure-Directing Agent

The superior thermal stability of tetramethylammonium relative to tetraethylammonium makes it a preferred structure-directing agent (SDA) in the synthesis of zeolites requiring high-temperature crystallization [6]. The thermal stability of TMA ensures it remains intact during the nucleation stage at elevated temperatures (e.g., 155°C), preventing premature decomposition that would compromise the desired zeolite framework and purity [7].

Technical Documentation Hub

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